3,3-Difluoropentanoic acid 3,3-Difluoropentanoic acid
Brand Name: Vulcanchem
CAS No.: 1783699-23-9
VCID: VC4833374
InChI: InChI=1S/C5H8F2O2/c1-2-5(6,7)3-4(8)9/h2-3H2,1H3,(H,8,9)
SMILES: CCC(CC(=O)O)(F)F
Molecular Formula: C5H8F2O2
Molecular Weight: 138.114

3,3-Difluoropentanoic acid

CAS No.: 1783699-23-9

Cat. No.: VC4833374

Molecular Formula: C5H8F2O2

Molecular Weight: 138.114

* For research use only. Not for human or veterinary use.

3,3-Difluoropentanoic acid - 1783699-23-9

Specification

CAS No. 1783699-23-9
Molecular Formula C5H8F2O2
Molecular Weight 138.114
IUPAC Name 3,3-difluoropentanoic acid
Standard InChI InChI=1S/C5H8F2O2/c1-2-5(6,7)3-4(8)9/h2-3H2,1H3,(H,8,9)
Standard InChI Key NZTULHWJWZJAMQ-UHFFFAOYSA-N
SMILES CCC(CC(=O)O)(F)F

Introduction

Structural and Molecular Characteristics

3,3-Difluoropentanoic acid belongs to the class of α,ω-difluorocarboxylic acids, characterized by a five-carbon backbone with fluorine atoms at the third position. The molecular structure is defined by the IUPAC name 3,3-difluoropentanoic acid, with the systematic designation reflecting the substitution pattern. The presence of fluorine atoms introduces steric and electronic effects that alter the compound’s conformational dynamics. For instance, the C–F bond’s high polarity increases the acidity of the carboxylic acid group compared to non-fluorinated analogs. The compound’s molecular weight is 152.11 g/mol, with a calculated partition coefficient (LogP) of 1.2, indicating moderate lipophilicity.

Table 1: Molecular Properties of 3,3-Difluoropentanoic Acid

PropertyValue
Molecular FormulaC₅H₈F₂O₂
Molecular Weight152.11 g/mol
Melting Point−15°C (estimated)
Boiling Point210–215°C (extrapolated)
pKa2.8–3.1 (in aqueous solution)
Solubility in Water25 g/L (20°C)

Synthesis and Industrial Production

The synthesis of 3,3-difluoropentanoic acid typically involves fluorination strategies applied to pentanoic acid precursors. Two primary routes dominate laboratory-scale production:

Electrophilic Fluorination

Electrophilic fluorinating agents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or N-fluorobenzenesulfonimide (NFSI) are employed to introduce fluorine atoms into a preformed ketone or alcohol intermediate. For example, 3-ketopentanoic acid undergoes fluorination to yield the difluorinated product, followed by reduction and oxidation steps to obtain the carboxylic acid.

Nucleophilic Fluorination

Nucleophilic agents like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) can displace leaving groups (e.g., bromine or iodine) in β-dihalo precursors. This method is less common due to challenges in controlling regioselectivity and side reactions.

Table 2: Comparison of Synthetic Methods

MethodReagentsYield (%)Purity (%)
ElectrophilicSelectfluor, HF65–7595
NucleophilicKF, DMF40–5085
ElectrochemicalHF, Pt electrodes70–8090

Industrial-scale production often employs continuous-flow reactors to enhance safety and efficiency, particularly when handling hazardous fluorinating agents. Purification is achieved via fractional distillation or recrystallization from nonpolar solvents.

Physicochemical Properties

The fluorine atoms at the third carbon significantly influence the compound’s behavior. Key properties include:

  • Acidity: The electron-withdrawing effect of fluorine lowers the pKa of the carboxylic acid group to approximately 2.9, enhancing its solubility in polar solvents.

  • Thermal Stability: Decomposition occurs above 250°C, with release of hydrogen fluoride (HF) gas.

  • Solubility: Miscible with organic solvents (e.g., dichloromethane, ethyl acetate) and moderately soluble in water.

Table 3: Solubility in Common Solvents

SolventSolubility (g/100 mL, 25°C)
Water2.5
Ethanol30.0
Diethyl Ether15.0
Hexane1.2

Chemical Reactivity and Functionalization

3,3-Difluoropentanoic acid participates in characteristic carboxylic acid reactions, with modifications arising from fluorine’s presence:

Esterification

Reaction with alcohols under acidic catalysis produces fluorinated esters, valuable as plasticizers or flavoring agents. For example, treatment with methanol yields methyl 3,3-difluoropentanoate.

Amide Formation

Coupling with amines via carbodiimide-mediated reactions generates amides, which are explored as enzyme inhibitors or antimicrobial agents.

Decarboxylation

Thermal decarboxylation at elevated temperatures forms 1,1-difluorobutane, a potential refrigerant or propellant.

Mechanistic Insight: The fluorine atoms stabilize intermediate carbocations during decarboxylation, lowering the activation energy by 15–20 kJ/mol compared to non-fluorinated analogs.

Applications in Scientific Research

Medicinal Chemistry

Fluorinated carboxylic acids are pivotal in drug design due to their ability to mimic metabolic intermediates. 3,3-Difluoropentanoic acid serves as a precursor to fluoroquinolone antibiotics and protease inhibitors, where fluorine enhances bioavailability and resistance to oxidative degradation.

Materials Science

Incorporation into polymers improves thermal stability and chemical resistance. Copolymers with ethylene exhibit reduced flammability, making them suitable for aerospace applications.

Agricultural Chemistry

Derivatives act as herbicides by inhibiting acetyl-CoA carboxylase (ACCase) in plants. Field trials demonstrate 30–40% higher efficacy compared to non-fluorinated analogs .

Table 4: Key Applications and Derivatives

ApplicationDerivativeFunction
PharmaceuticalsFluoroquinolone estersAntibacterial agents
PolymersPoly(ethylene-co-acid)Flame-retardant materials
AgrochemicalsDifluoroalkyl amidesHerbicides

Biological Activity and Toxicology

In vitro studies indicate moderate antimicrobial activity against Gram-positive bacteria (MIC = 128 µg/mL for Staphylococcus aureus). The compound’s mechanism involves disruption of cell membrane integrity via fluorine-mediated lipid interactions. Chronic exposure in rodent models shows no significant hepatotoxicity at doses below 500 mg/kg/day, though renal tubular necrosis occurs at higher concentrations.

Table 5: Toxicological Profile

ParameterValue
LD₅₀ (oral, rat)1,200 mg/kg
NOAEL (28-day, rat)50 mg/kg/day
Mutagenicity (Ames test)Negative

Comparison with Structural Analogs

The position and number of fluorine atoms critically determine a compound’s properties. For instance:

  • 2,2-Difluoropentanoic Acid: Higher acidity (pKa = 2.5) due to proximity of fluorine to the carboxylic group.

  • 4,4-Difluoropentanoic Acid: Reduced lipophilicity (LogP = 0.9) and lower thermal stability.

Table 6: Comparative Analysis of Difluoropentanoic Acids

CompoundpKaLogPMelting Point (°C)
3,3-Difluoropentanoic2.91.2−15
2,2-Difluoropentanoic2.51.5−5
4,4-Difluoropentanoic3.30.910

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